3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride

Choline acetyltransferase Enzyme inhibition Structure-activity relationship

α-NEDA serves as a certified Bedaquiline Impurity 6 reference standard and selective choline acetyltransferase (ChA) inhibitor. Researchers requiring precise impurity profiling for ANDA submissions often face challenges with peak identification and regulatory reporting thresholds. - ISO 17034-certified (≥97% purity) with full NMR & HRMS characterization for ICH Q3A/Q3B compliance. - Tertiary amine structure enables passive membrane permeation; intrinsic fluorescence (ex ~255/297 nm) allows label-free imaging. - Established ChA IC50 of 63 μM provides a reliable benchmark for SAR studies and enzyme panel differentiation.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 5409-58-5
Cat. No. B032114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
CAS5409-58-5
Synonyms3-Dimethylamino-1-(naphthalen-1-yl)propan-1-one Hydrochloride
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCN(C)CCC(=O)C1=CC=CC2=CC=CC=C21.Cl
InChIInChI=1S/C15H17NO.ClH/c1-16(2)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3;1H
InChIKeyGUTDWEKYWTXJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-NEDA Hydrochloride: ChA Inhibition and Impurity Profile


3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (CAS 5409-58-5), also designated α-NEDA, is a tertiary β-aminoketone hydrochloride that acts as a choline acetyltransferase (ChA) inhibitor and serves as a certified reference standard for the antitubercular agent bedaquiline [1]. The molecule contains a naphthalen-1-yl ketone coupled to a dimethylamino propane chain, endowing it with specific enzyme inhibitory potency, intrinsic naphthyl fluorescence, and a defined impurity profile relevant to pharmaceutical quality control.

1
ChA Inhibition Study Fit Tertiary amine tool compound for choline acetyltransferase pathway studies.
Balances moderate enzyme inhibition with membrane permeability.
2
Fluorescent Probe Workflow Intrinsic naphthyl fluorescence supports direct imaging without secondary labels.
Excludes radiolabeling or antibody staining steps.
3
Certified Impurity Standard ISO 17034-compliant bedaquiline impurity for pharmaceutical QC methods.
≥97% purity with full characterization data package.

Why Analogs Cannot Replace α-NEDA


The ChA inhibitory activity, membrane permeability, and spectroscopic utility of naphthoylalkylamines are exquisitely sensitive to amine substitution (tertiary vs quaternary), naphthyl regiochemistry (α vs β), and aromatic ring identity. As demonstrated by Sastry et al. [1], the tertiary α-naphthyl isomer α-NEDA (IC50 63 μM) occupies a unique position between the highly potent quaternary α-NETA (9 μM) and the nearly inactive β-NEDA (1400 μM). Replacing α-NEDA with β-NEDA results in a >22-fold loss of potency, while switching to α-NETA may compromise membrane permeability due to its permanent charge. Thus, each analog is not functionally interchangeable.

α-NETA vs α-NEDA Quaternary amine's permanent charge may reduce membrane permeation compared to the tertiary amine in α-NEDA. Permeability risk
β-NEDA vs α-NEDA β-naphthyl isomer shows >22-fold weaker inhibition, making it unsuitable for matching target engagement context. Potency mismatch
Generic α-NEDA vs Certified Standard Non-certified sources may lack documented purity and impurity profiles required for pharmaceutical QC submissions. Compliance gap

Quantitative Evidence: α-NEDA vs. Analogs


ChA Inhibitory Potency vs. Analogs

In a single study directly comparing six analogs, α-NEDA inhibited human placental ChA with an IC50 of 63 μM, measured at a substrate concentration of 150 μM acetyl-CoA/choline over 10 min [1]. Under identical conditions, the quaternary α-NETA was 7‑fold more potent (IC50 9 μM), while the β‑naphthyl isomer β‑NEDA was 22‑fold less potent (IC50 1400 μM). The 9′‑anthroyl analog 9′‑AEDA showed comparable potency (IC50 77 μM) but lacks the favorable spectral properties of the naphthyl derivatives.

ChA Inhibitory Potency
Head-to-head
α-NEDA IC50 63 µM
α-NETA IC50 9 µM
β-NEDA IC50 1400 µM
Defines potency window for tertiary amine class.
Reported 7-fold less potent than α-NETA, >22-fold more potent than β-NEDA.
Choline acetyltransferase Enzyme inhibition Structure-activity relationship

Intrinsic Fluorescence vs. Non-Fluorescent Inhibitors

α-NEDA and its α‑naphthyl congeners exhibit intrinsic fluorescence (excitation maxima ~255 and 297 nm) attributable to the naphthyl moiety [1]. In contrast, the non‑naphthyl ChA inhibitor (2‑benzoylethyl)trimethylammonium chloride (BETA) shows no native fluorescence, requiring radiolabeling or secondary detection for visualization. This property enables direct tracking of inhibitor distribution in tissue sections and cell monolayers.

Intrinsic Fluorescence
Class-level
Excitation maxima ~255, 297 nm
Qualitative fluorescence
Supports direct visualization workflow.
Eliminates secondary detection; emission details not fully reported.
Fluorescence spectroscopy ChA localization Naphthyl probes

Bedaquiline Impurity: Certified Purity & Traceability

When procured as Bedaquiline Impurity 6 (CAS 5409-58-5), this compound is supplied with a certificate of analysis confirming ≥97% purity by HPLC, NMR, and MS, and is manufactured under ISO 17034 guidelines for reference material producers [1]. This regulatory‑grade characterization distinguishes it from generic research‑grade α‑NEDA, which may lack documented impurity profiles necessary for ANDA submissions.

Certified Purity Profile
Data to verify
≥97% purity
Full characterization (HPLC, NMR, MS)
Supports pharmaceutical QC method validation.
ISO 17034-compliant; vendor QC data.
Pharmaceutical impurity Bedaquiline Reference standard

ChA Selectivity vs. Cholinesterases

Sastry et al. reported that α‑NEDA was 'considerably more potent for inhibiting ChA than cholinesterases and carnitine acetyltransferase' [1]. While exact selectivity ratios were not provided in the abstract, this qualitative selectivity suggests α‑NEDA preferentially targets ChA over off‑target cholinergic enzymes, a feature critical for mechanistic studies in complex biological matrices.

ChA Selectivity Context
Context-dependent
Preferential ChA inhibition reported
vs. cholinesterases & carnitine acetyltransferase
Minimizes off-target enzyme confounding.
Exact selectivity ratios not provided; requires further quantification.
Enzyme selectivity Cholinergic system Carnitine acetyltransferase

α-NEDA: Key Application Scenarios


Fluorescent Imaging of Acetylcholine Synthesis

Use α‑NEDA at its IC50 concentration (63 μM) in primary neuronal cultures to inhibit intracellular ChA, leveraging its tertiary amine structure for passive membrane permeation and its intrinsic fluorescence (excitation ~255/297 nm) to visualize inhibitor distribution via fluorescence microscopy [1]. This avoids the need for radiolabeled substrates or secondary antibodies, streamlining real‑time imaging of cholinergic neuron activity.

HPLC Validation with Bedaquiline Impurity Standard

Employ the ISO 17034‑certified Bedaquiline Impurity 6 (≥97% purity) as a system suitability standard in HPLC‑UV or LC‑MS/MS methods to quantify impurity levels in bedaquiline active pharmaceutical ingredient (API) and finished dosage forms [2]. Its full characterization package (NMR, HRMS) supports peak identification and meets ICH Q3A/Q3B reporting thresholds for ANDA submissions.

Mannich Synthesis of ChA Inhibitors

Utilize α‑NEDA as a key intermediate in Mannich reactions to generate combinatorial libraries of β‑aminoketones, where its α‑naphthyl ketone moiety serves as a synthetic handle for subsequent functionalization [1]. The established ChA IC50 (63 μM) provides a reference point for structure‑activity relationship (SAR) studies aiming to optimize potency and selectivity.

ChA Selectivity Assays with α-NEDA Control

Include α‑NEDA in enzyme panels to differentiate ChA activity from cholinesterase and carnitine acetyltransferase activities in tissue homogenates [1]. Although exact selectivity ratios await further quantification, the reported preferential ChA inhibition supports its use as a tool compound to validate the specificity of novel ChA inhibitors.

Fluorescent Imaging Studies
Selection: Intrinsic naphthyl fluorescence and tertiary amine permeability
Validation: Cellular uptake and distribution in neuronal models
Bedaquiline Impurity QC
Selection: ISO 17034-certified reference standard with full data package
Validation: HPLC/LC-MS system suitability and peak identification
ChA Inhibitor SAR Libraries
Selection: α-naphthyl ketone synthetic handle and known ChA IC50 reference
Validation: Structure-activity relationship endpoint review
Enzyme Selectivity Assays
Selection: Reported preferential ChA inhibition over cholinesterases
Validation: Specificity verification in tissue homogenate panels
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